molecular formula C8H6FNO2 B1294545 1-Fluoro-2-(2-nitroethenyl)benzene

1-Fluoro-2-(2-nitroethenyl)benzene

Cat. No.: B1294545
M. Wt: 167.14 g/mol
InChI Key: NKZSNHAEWKEFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a nitrovinyl group

Preparation Methods

The synthesis of 1-Fluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1-fluoro-2-vinylbenzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

    Nitration Reaction:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Fluoro-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, Chromium trioxide

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the nitrovinyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Hydrogen gas, Palladium on carbon (Pd/C), Sodium borohydride

      Conditions: Reduction reactions are often performed under mild conditions to selectively reduce the nitro group.

      Products: Reduction of the nitro group results in the formation of amines.

  • Substitution

      Reagents: Halogenating agents, Nucleophiles

      Conditions: Substitution reactions can occur at the fluorine or nitrovinyl positions.

      Products: Substituted derivatives of this compound.

Scientific Research Applications

1-Fluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.

    Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2-nitroethenyl)benzene is primarily related to its reactivity towards various chemical reagents. The nitrovinyl group can undergo nucleophilic addition reactions, while the fluorine atom can participate in electrophilic aromatic substitution reactions. These interactions enable the compound to modify molecular targets and pathways in chemical and biological systems.

Comparison with Similar Compounds

1-Fluoro-2-(2-nitroethenyl)benzene can be compared with other nitroalkenes and fluorinated aromatic compounds:

    1-Fluoro-2-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.

    2-Fluoro-1-nitroethene: Similar structure but with different positioning of the nitro and fluorine groups, leading to different reactivity and applications.

    1-Chloro-2-(2-nitro-vinyl)-benzene: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H

InChI Key

NKZSNHAEWKEFNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])F

Origin of Product

United States

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